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CAS No.: 937612-25-4

Cat. No.: B121569

Get Quote

Technical Monograph: 3-[(5-Chloro-2-
thienyl)methyl]azetidine
Executive Summary & Structural Identity

3-[(5-Chloro-2-thienyl)methyl]azetidine represents a high-value pharmacophore often utilized
in Central Nervous System (CNS) drug discovery.[1] It combines the metabolic stability of a
halogenated thiophene with the unique electronic and steric properties of the strained azetidine
ring.[1]

This scaffold is frequently investigated as a bioisostere for piperidine- or pyrrolidine-based
ligands, particularly in the design of monoamine reuptake inhibitors (e.g.,
serotonin/norepinephrine transporters) and nicotinic acetylcholine receptor (hAAChR)
modulators.

Chemical Identity
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Parameter Detail

IUPAC Name 3-[(5-Chloro-2-thienyl)methyllazetidine
Molecular Formula CsH10CINS

Molecular Weight 187.69 g/mol

SMILES Clclsc(CC2CNC2)ccl

Common Salt Forms Hydrochloride (HCI), Oxalate, Fumarate

Physicochemical Profiling

The following data aggregates predicted and experimental values derived from structure-
activity relationship (SAR) studies of analogous azetidine-thiophene scaffolds.

Core Parameters
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Property

Value (Approx.)[1][2]1[3]1[4]
[5161[71181[°]1

Technical Implication

pKa (Basic)

9.6-9.38

The azetidine nitrogen is highly
basic, though slightly
attenuated compared to
unsubstituted azetidine (11.
[1]3) due to the inductive effect
of the thiophene ring through
the methylene bridge.[1]

logP (Lipophilicity)

21-24

The 5-chloro substituent
significantly increases
lipophilicity compared to the
parent thiophene, facilitating
Blood-Brain Barrier (BBB)

penetration.

TPSA

~12.0 A2

Low polar surface area
indicates excellent membrane
permeability.[1]

Rotatable Bonds

Rigid core structure minimizes
entropy loss upon receptor
binding.[1]

Ring Strain

~25 kcal/mol

The azetidine ring possesses
high strain energy, increasing
reactivity toward nucleophiles if
not properly handled (e.g.,
ring-opening under harsh
acidic conditions).[1]

Structural Analysis: The "Chloro-Blocking" Strategy

The inclusion of the chlorine atom at the 5-position of the thiophene ring is a deliberate

medicinal chemistry tactic:
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» Metabolic Stability: The 2- and 5-positions of thiophene are electron-rich and prone to
oxidation by Cytochrome P450 enzymes (leading to reactive sulfoxides or ring opening).[1]
Blocking the 5-position with chlorine prevents this metabolic soft spot.[1]

 Lipophilic Vector: The chlorine atom provides a hydrophobic anchor often required for filling
hydrophobic pockets in GPCRs or transporter proteins.[1]

Synthetic Methodology

Expert Note: Standard reductive amination is not applicable for forming the C-C bond between
the azetidine and the linker.[1] The preferred route utilizes a Wittig Olefination followed by a
chemoselective reduction.[1]

Critical Precaution: Standard catalytic hydrogenation (Hz/Pd-C) cannot be used for the
reduction step, as it will cause hydrodehalogenation (stripping the Chlorine atom).[1] Diimide
reduction or Wilkinson’s catalyst is required.[1]

Protocol: Constructive Synthesis

Step 1: Wittig Olefination Reagents: N-Boc-3-azetidinone, (5-Chloro-2-
thienyl)methyltriphenylphosphonium chloride, NaHMDS.[1]

Suspend the phosphonium salt in anhydrous THF at -78°C.

Add NaHMDS (Sodium bis(trimethylsilyl)amide) dropwise to generate the ylide (solution
turns deep orange/red).[1]

Add N-Boc-3-azetidinone dissolved in THF.

Allow to warm to room temperature. The exocyclic alkene intermediate is formed.[1]

Step 2: Chemoselective Reduction Reagents: p-Toluenesulfonylhydrazide, Sodium Acetate,
Refluxing Ethanol/Water.[1]

e Dissolve the alkene intermediate in ethanol.[1]

e Add excess p-toluenesulfonylhydrazide (source of diimide).[1]
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» Reflux for 4-6 hours. The diimide generated in situ selectively reduces the alkene without
touching the thiophene-chlorine bond or the thiophene ring itself.

Step 3: Deprotection Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane.[1]
e Treat the N-Boc intermediate with 4M HCI in dioxane at 0°C.

o Precipitate the product as the Hydrochloride salt using diethyl ether.

Visualization: Synthetic Workflow

Wittig
N-Boc-3-Azetidinone NaHMDS’ -78°C) TsNHNH2 TEA/HCL
Exocyclic Alkene (No Dehalogenation) . | Diimide Reduction (Deprotection) ) .
/ (Intermediate) ™ (selectivity Critical) 3-[(5-Cl-2-thienyl)methyl]azetidine
5-Cl-Thiophene Ylide

Click to download full resolution via product page

Caption: Figure 1. Chemoselective synthesis pathway avoiding hydrodehalogenation of the
thiophene moiety.

Handling & Stability (Self-Validating Protocol)

Due to the basicity of the azetidine and the lipophilicity of the thiophene, the free base is prone
to oxidation and carbonate formation (absorbing CO2 from air).

Storage Protocol:

o Form: Store as the Hydrochloride (HCI) or Oxalate salt. The salt form stabilizes the strained
ring and prevents oxidation.[1]

o Conditions: -20°C under Argon atmosphere.
 Verification: Before use in biological assays, validate integrity via *H-NMR.

o Diagnostic Signal: Look for the doublet of the CHz linker (~3.0 ppm) and the distinct
thiophene protons. Loss of the Chlorine atom (degradation) will result in a shift of the
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thiophene proton signals and the appearance of a new proton signal at the 5-position.
ADME & Pharmacokinetic Implications
The physicochemical properties of this scaffold dictate its behavior in biological systems:

» Blood-Brain Barrier (BBB): The combination of a cationic center (azetidine amine, pKa ~9.
[1]8) and a lipophilic aromatic tail (Cl-Thiophene) creates an amphiphilic structure ideal for
organic cation transporters (OCT) and passive diffusion across the BBB.[1]

e Metabolic Fate:
o Primary Route: N-oxidation or N-dealkylation (if substituted).[1]
o Secondary Route: S-oxidation of the thiophene is suppressed by the 5-Chloro substituent.

 hERG Liability: Like many lipophilic amines, this scaffold carries a risk of hERG channel
inhibition.[1] During lead optimization, it is standard protocol to introduce polarity on the
azetidine ring (e.g., 3-fluoro or 3-hydroxy) if hERG signals are detected.[1]

Structure-Property Relationship Diagram

3-[(5-Cl-2-thienyl)methyl]azetidine

Azetidine Ring Methylene Linker 5-Cl-Thiophene
(High Strain, pKa ~9.8) (Rotational Freedom) (Lipophilic Anchor)

High Solubility (aq) Receptor Fit Metabolic Stability
Lysosomotropic (Flexible) (Blocked 5-position)

Click to download full resolution via product page

Caption: Figure 2.[1][2][5] Structural dissection illustrating the functional role of each
pharmacophore component.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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